molecular formula C6H4Cl2FN B1427256 3,5-Dichloro-2-fluoroaniline CAS No. 1394838-36-8

3,5-Dichloro-2-fluoroaniline

Cat. No.: B1427256
CAS No.: 1394838-36-8
M. Wt: 180 g/mol
InChI Key: PRHYENAVAPCCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-fluoroaniline: is an organic compound with the molecular formula C6H4Cl2FN . It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-2-fluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. This amine undergoes diazotization, and the diazonium salt is then subjected to fluorination to introduce the fluorine atom .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. These methods may involve the use of cost-effective and readily available raw materials, as well as reaction conditions that are stable and controllable. The use of environmentally friendly reagents and solvents is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3,5-Dichloro-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of drugs that target specific enzymes or receptors, contributing to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-2-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3,5-dichloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHYENAVAPCCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394838-36-8
Record name 3,5-Dichloro-2-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2-fluoroaniline
Reactant of Route 2
3,5-Dichloro-2-fluoroaniline
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-2-fluoroaniline
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-2-fluoroaniline
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-2-fluoroaniline
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-2-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.